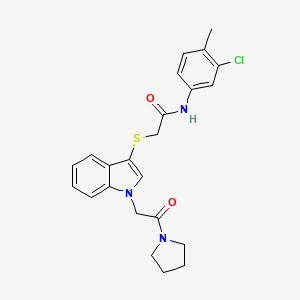
1-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of hydrazines with 1,3-dicarbonyl compounds. In the case of related compounds, such as 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, the synthesis was achieved by condensation of trifluoro-1-(p-tolyl)butane-1,3-dione with 4-(2,4-dichlorophenyl)-3-phenyl-1H-pyrazol-5-amine, which in turn was prepared from 2,4-dichlorophenylacetonitrile and ethyl benzoate through Claisen condensation and then cyclization with hydrazine hydrate .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray crystallography and spectroscopic methods including IR, NMR, and mass spectrometry. For instance, the crystal structure of a similar compound, 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, was determined using X-ray single crystal diffraction . Additionally, Density Functional Theory (DFT) calculations can predict the geometry and vibrational frequencies of these molecules, which can be compared with experimental data to confirm the structure .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including interactions with metal ions and inhibition of enzymes. For example, a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were investigated for their ability to inhibit monoamine oxidases, showing potent inhibitory activity . Furthermore, Schiff bases derived from pyrazole compounds can react with copper(II) to form mononuclear octahedral complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The thermodynamic properties, including heat capacity (C0p), entropy (S0m), and enthalpy (H0m), can be calculated at different temperatures to understand their behavior under various conditions . The interaction with metal ions can also lead to changes in the fluorescence properties, as seen in a diarylethene containing a 3-(4-methylphenyl)-1H-pyrazol-5-amine moiety, which exhibited selective fluorescent turn-on for Al3+ and Zn2+ ions .
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Heterocyclic compounds, such as pyrazolines and pyridines, are of significant interest in organic chemistry due to their wide range of applications, including medicinal chemistry, agrochemicals, and optoelectronics. For instance, compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives are valuable as building blocks for synthesizing various heterocyclic compounds, including pyrazolo-imidazoles and spiropyrans, due to their unique reactivity (Gomaa & Ali, 2020). These findings highlight the potential utility of 1-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine in heterocyclic compound synthesis, given its structural similarities.
Environmental Impact Studies
The environmental impact of organochlorine compounds, including chlorophenols and their derivatives, has been extensively studied. Chlorophenols, for instance, are known to exert moderate toxic effects on mammalian and aquatic life, with their persistence in the environment being variable based on the presence of adapted microflora capable of biodegrading these compounds (Krijgsheld & Gen, 1986). Research on compounds like 1-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine could contribute to understanding the environmental fate and biodegradation of novel organochlorine compounds.
Drug Design and Pharmacological Studies
Compounds containing the pyrazoline moiety are known for their pharmacological potential. For example, pyrazoline derivatives have been synthesized and evaluated for their anticancer activities, demonstrating the versatility of pyrazoline-based compounds in medicinal chemistry (Ray et al., 2022). Given the structural features of 1-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine, it may hold promise for the development of new pharmacologically active agents.
Optoelectronic Materials
Quinazolines and pyrimidines, related heterocyclic compounds, have been investigated for their applications in optoelectronic materials. These compounds have been used in the development of electronic devices, luminescent elements, and photoelectric conversion elements due to their luminescent properties (Lipunova et al., 2018). This suggests potential research avenues for exploring the optoelectronic applications of 1-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-5-(4-methylphenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3/c1-10-2-4-11(5-3-10)14-9-16(19)21(20-14)15-7-6-12(17)8-13(15)18/h2-9H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSYMFQJNPWWOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide](/img/structure/B2519964.png)
![N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4-dimethoxybenzamide](/img/structure/B2519966.png)
![1-({1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-3-methylpiperidine](/img/structure/B2519967.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2519969.png)
![N-{2-(4-butanoylpiperazinyl)-1-[(4-methylphenyl)sulfonyl]-2-oxoethyl}benzamide](/img/structure/B2519971.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2519978.png)
![(E)-N-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2519979.png)
![8-hydrazinyl-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2519982.png)
![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2519983.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2519985.png)